Propylene glycol, allyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

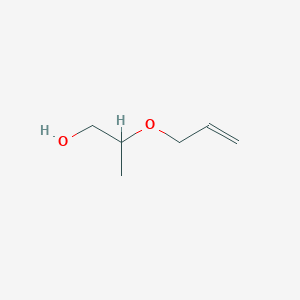

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-8-6(2)5-7/h3,6-7H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKZEKVKJUIRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862641 | |

| Record name | Propylene glycol, allyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [HSDB] | |

| Record name | Propylene glycol, allyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

1331-17-5, 43089-73-2 | |

| Record name | Propylene glycol, allyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol 2-allyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043089732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol, allyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Allyloxy-propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 2-ALLYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S828A523X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLENE GLYCOL, ALLYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Propylene Glycol Allyl Ether: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to propylene glycol allyl ether. The information is intended to support research, development, and safety assessments involving this versatile chemical intermediate.

Chemical Structure and Identification

Propylene glycol allyl ether is an organic compound characterized by the presence of both a secondary alcohol and an allyl ether functional group. This bifunctionality makes it a useful building block in various chemical syntheses.

Molecular Structure:

The structure consists of a propane-1,2-diol backbone where one of the hydroxyl groups has formed an ether linkage with an allyl group. Due to the substitution on the propylene glycol backbone, it can exist as a mixture of isomers, primarily 1-(allyloxy)propan-2-ol and 2-(allyloxy)propan-1-ol. The most common isomer is 1-(allyloxy)propan-2-ol.

DOT Script:

Caption: Chemical structure of 1-(allyloxy)propan-2-ol.

Identifiers:

| Identifier | Value |

| IUPAC Name | 1-(prop-2-en-1-yloxy)propan-2-ol |

| CAS Number | 1331-17-5[1] |

| Molecular Formula | C6H12O2[1] |

| Synonyms | (2-Propenyloxy)propanol, Propylene glycol monoallyl ether, 1,2-Propanediol, allyl ether, Allyl ether of propylene glycol[1] |

Physicochemical Properties

Propylene glycol allyl ether is a clear, colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | [2][3] |

| Boiling Point | ~157.22 °C (rough estimate) | [3][4] |

| Density | ~0.9548 g/cm³ (rough estimate) | [3][4] |

| Flash Point | 118 °C | [4] |

| Vapor Pressure | 0.000837 mmHg at 25°C | [3][4] |

| Solubility | Soluble in water and many organic solvents. | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of propylene glycol allyl ether. Below are the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group, the propylene glycol backbone, and the hydroxyl proton.

-

Allyl Group:

-

A multiplet around 5.8-6.0 ppm corresponding to the -CH= proton.

-

Two multiplets around 5.1-5.3 ppm for the terminal =CH2 protons.

-

A doublet of triplets around 4.0 ppm for the -O-CH2- protons.

-

-

Propylene Glycol Backbone:

-

A multiplet around 3.8-4.0 ppm for the -CH(OH)- proton.

-

A doublet around 3.3-3.5 ppm for the -O-CH2- protons adjacent to the chiral center.

-

A doublet around 1.1-1.2 ppm for the -CH3 protons.

-

-

Hydroxyl Proton:

-

A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

13C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom.

-

Allyl Group: ~134 ppm (-CH=), ~117 ppm (=CH2), ~72 ppm (-O-CH2-).

-

Propylene Glycol Backbone: ~75 ppm (-CH2-O-), ~68 ppm (-CH(OH)-), ~18 ppm (-CH3).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm-1 from the hydroxyl group.

-

C-H Stretch (sp2): A sharp band just above 3000 cm-1 from the vinylic C-H bonds.

-

C-H Stretch (sp3): Sharp bands just below 3000 cm-1 from the aliphatic C-H bonds.

-

C=C Stretch: A band around 1645 cm-1 from the alkene double bond.

-

C-O-C Stretch (Ether): A strong, characteristic band in the 1050-1150 cm-1 region.

-

C-O Stretch (Alcohol): A band in the 1000-1260 cm-1 region, which may overlap with the ether stretch.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of propylene glycol allyl ether is expected to show a molecular ion peak (M+) at m/z 116. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.

Expected Fragmentation Pathways:

DOT Script:

Caption: Potential fragmentation pathways in mass spectrometry.

Reactivity and Chemical Properties

The chemical reactivity of propylene glycol allyl ether is dictated by its two primary functional groups: the allyl group and the secondary hydroxyl group.

-

Allyl Group Reactivity: The double bond of the allyl group can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It is also susceptible to radical polymerization and can be used in the synthesis of polymers and resins. The allylic C-H bonds are weaker than typical sp3 C-H bonds, making them more reactive towards radical abstraction.[6]

-

Hydroxyl Group Reactivity: The secondary hydroxyl group can undergo typical alcohol reactions, including esterification, oxidation, and conversion to a leaving group for nucleophilic substitution.

-

Ether Linkage: The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids like HBr or HI.[7]

Experimental Protocols

The following sections outline general experimental procedures for the synthesis and characterization of propylene glycol allyl ether. Note: These are generalized protocols and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Synthesis via Williamson Ether Synthesis

This method involves the reaction of propylene glycol with an allyl halide in the presence of a base.

DOT Script:

Caption: Williamson ether synthesis workflow.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous propylene glycol and a suitable aprotic solvent (e.g., THF).

-

Deprotonation: Cool the solution in an ice bath and slowly add a strong base, such as sodium hydride (NaH), to deprotonate the propylene glycol, forming the alkoxide. Stir the mixture until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: Slowly add an allyl halide (e.g., allyl bromide) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

-

Work-up: After cooling, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure propylene glycol allyl ether.

Determination of Boiling Point

The boiling point can be determined using standard laboratory methods, such as distillation or by using a dedicated boiling point apparatus, in accordance with established standards like OECD Test Guideline 103.[8]

Methodology (Distillation Method):

-

Place a sample of the purified liquid in a distillation flask with a few boiling chips.

-

Set up a simple distillation apparatus with a thermometer placed so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

-

Heat the flask gently. The boiling point is the temperature at which the liquid and vapor are in equilibrium, observed as the temperature at which a steady stream of distillate is collected.

-

Record the atmospheric pressure and, if necessary, correct the observed boiling point to standard pressure.

Determination of Density

The density of propylene glycol allyl ether can be measured using a pycnometer or a digital density meter according to standard methods such as ASTM D3505.[1][2][9]

Methodology (Pycnometer Method):

-

Thoroughly clean and dry a pycnometer of a known volume and determine its mass.

-

Fill the pycnometer with the liquid, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the liquid level to the calibration mark, cap the pycnometer, and dry the outside.

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Safety and Handling

Propylene glycol allyl ether should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[3][10][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors. High concentrations may cause respiratory irritation.

-

Skin and Eye Contact: The compound can be a skin and eye irritant. In case of contact, flush the affected area with copious amounts of water.

-

Flammability: It is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Allyl ethers have the potential to form explosive peroxides upon storage, especially in the presence of air and light.[3][12] Containers should be dated upon opening and periodically checked for peroxide formation.

This guide provides a foundational understanding of propylene glycol allyl ether for professionals in research and development. For specific applications, further investigation and optimization of protocols are recommended. Always consult the most recent Safety Data Sheet (SDS) before handling this chemical.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. nj.gov [nj.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. echemi.com [echemi.com]

- 6. Allyl group - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. search.library.brandeis.edu [search.library.brandeis.edu]

- 9. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of Propylene Glycol Allyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to propylene glycol allyl ether, a valuable bifunctional molecule possessing both a reactive allyl group and a hydroxyl functionality. The content is structured to provide researchers and professionals in drug development and chemical synthesis with the necessary details to understand and potentially replicate these procedures. We will explore two main synthetic strategies: the ring-opening reaction of propylene oxide with allyl alcohol and the Williamson ether synthesis.

Core Synthesis Methodologies

Propylene glycol allyl ether can be synthesized through two principal chemical reactions. The choice of method may depend on the availability of starting materials, desired isomer purity, and scale of the reaction.

Ring-Opening of Propylene Oxide with Allyl Alcohol

The reaction of propylene oxide, an epoxide, with allyl alcohol is a common and direct method for producing propylene glycol ethers. This reaction can be catalyzed by either an acid or a base, with the choice of catalyst influencing the regioselectivity of the product, leading to two possible isomers: 2-(allyloxy)propan-1-ol (a primary alcohol) and 1-(allyloxy)propan-2-ol (a secondary alcohol).

In the presence of a basic catalyst, the reaction proceeds via an S(_N)2 mechanism where the alkoxide of allyl alcohol attacks the less sterically hindered carbon of the propylene oxide ring. This results predominantly in the formation of the secondary alcohol isomer, 1-(allyloxy)propan-2-ol.

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide more reactive towards nucleophilic attack by allyl alcohol. The nucleophilic attack occurs at the more substituted carbon of the epoxide, leading to a higher proportion of the primary alcohol isomer, 2-(allyloxy)propan-1-ol.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of propylene glycol allyl ether.

Protocol 1: Base-Catalyzed Synthesis from Propylene Oxide and Allyl Alcohol

This protocol is adapted from established procedures for the synthesis of other propylene glycol ethers.

Materials:

-

Allyl alcohol (CH(_2)=CHCH(_2)OH)

-

Propylene oxide (C(_3)H(_6)O)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (catalyst)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Anhydrous magnesium sulfate (drying agent)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve a catalytic amount of sodium hydroxide (e.g., 0.1 equivalents relative to propylene oxide) in an excess of allyl alcohol.

-

Heat the mixture to a gentle reflux.

-

Slowly add propylene oxide (1 equivalent) dropwise to the refluxing solution from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., 1 M HCl).

-

Remove the excess allyl alcohol and any solvent by rotary evaporation.

-

Dissolve the residue in diethyl ether or dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to isolate the propylene glycol allyl ether.

Protocol 2: Williamson Ether Synthesis

This protocol outlines the synthesis via the Williamson ether synthesis, a classic method for preparing ethers.

Materials:

-

Propylene glycol (CH(_3)CH(OH)CH(_2)OH)

-

Allyl bromide (CH(_2)=CHCH(_2)Br)

-

Sodium hydride (NaH) or a strong base like sodium hydroxide (NaOH)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (solvent)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate (drying agent)

-

Round-bottom flask with a nitrogen inlet and dropping funnel

-

Magnetic stirrer

Procedure:

-

To a stirred solution of propylene glycol (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, slowly add sodium hydride (1.1 equivalents) at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of propylene glycol.

-

Cool the mixture back to 0 °C and add allyl bromide (1 equivalent) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting propylene glycol allyl ether by column chromatography on silica gel or by fractional distillation.

Data Presentation

The following tables summarize key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Propylene Glycol | C(_3)H(_8)O(_2) | 76.09 | 188.2 | 1.036 |

| Allyl Alcohol | C(_3)H(_6)O | 58.08 | 97 | 0.854 |

| Propylene Oxide | C(_3)H(_6)O | 58.08 | 34 | 0.830 |

| Allyl Bromide | C(_3)H(_5)Br | 120.98 | 71 | 1.398 |

| Propylene Glycol Allyl Ether | C(6)H({12})O(_2) | 116.16 | ~157 | ~0.955 |

Table 2: Typical Reaction Parameters for Propylene Glycol Ether Synthesis

| Parameter | Base-Catalyzed Ring Opening | Acid-Catalyzed Ring Opening | Williamson Ether Synthesis |

| Catalyst/Base | NaOH, KOH, alkoxides | H(_2)SO(_4), Lewis acids | NaH, NaOH, K(_2)CO(_3) |

| Solvent | Excess alcohol or inert solvent | Excess alcohol or inert solvent | THF, DMF, Acetonitrile |

| Temperature | 50-150 °C | 50-100 °C | 0 °C to reflux |

| Typical Yield | High | High | Good to High |

| Primary Isomer | 1-(allyloxy)propan-2-ol | 2-(allyloxy)propan-1-ol | Mixture, depends on which hydroxyl of propylene glycol reacts |

Visualizations

The following diagrams illustrate the chemical pathways and a general experimental workflow.

Caption: Synthetic pathways to propylene glycol allyl ether.

Caption: General experimental workflow for chemical synthesis.

Safety and Handling

-

Propylene oxide is a highly flammable, volatile, and carcinogenic compound. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Allyl alcohol is toxic and flammable. It is an irritant to the skin, eyes, and respiratory system.

-

Allyl bromide is a lachrymator and is toxic.

-

Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere.

-

The ring-opening reaction of propylene oxide is exothermic and requires careful temperature control to prevent runaway reactions.

Purification and Characterization

The primary method for purifying propylene glycol allyl ether is fractional distillation under reduced pressure . This technique is effective in separating the product from unreacted starting materials and any high-boiling byproducts. For smaller scale reactions or for separating isomers, column chromatography on silica gel may be employed.

The structure and purity of the synthesized propylene glycol allyl ether should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (

H and113 -

Infrared (IR) spectroscopy: To identify the characteristic functional groups (hydroxyl, ether, and allyl).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Propylene Glycol Allyl Ether: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene glycol allyl ether, a member of the glycol ether family, possesses unique chemical properties stemming from the presence of both an ether and an allyl functional group. This dual functionality makes it a versatile molecule in various chemical syntheses. This document provides an in-depth technical guide to propylene glycol allyl ether, covering its fundamental chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its metabolic pathway. This information is intended to serve as a valuable resource for professionals in research, development, and academia.

Chemical Identity

-

Chemical Name: Propylene glycol, allyl ether

-

CAS Number: 1331-17-5

Synonyms

Propylene glycol allyl ether is known by several other names in the scientific and commercial literature. A comprehensive list of synonyms is provided below:

-

(2-Propenyloxy)propanol

-

1,2-Propanediol, allyl ether

-

Allyl ether of propylene glycol

-

Allylether propylenglykolu

-

Dowanol PA-T

-

Propanol, (2-propenyloxy)-

-

Propanol, (allyloxy)-

-

Propylene glycol monoallyl ether

Physicochemical Properties

A summary of the key quantitative data for propylene glycol allyl ether is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 0.961 g/cm³ at 20 °C |

| Boiling Point | 159-161 °C |

| Flash Point | 52 °C (126 °F) |

| Solubility | Soluble in water and most organic solvents |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of propylene glycol allyl ether are provided in this section. These protocols are based on established chemical principles and analytical techniques.

Synthesis of Propylene Glycol Allyl Ether

This protocol describes the synthesis of propylene glycol allyl ether via the Williamson ether synthesis, a well-established method for preparing ethers.

Materials:

-

Propylene glycol

-

Allyl bromide

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add propylene glycol (1.0 equivalent) and anhydrous THF.

-

Deprotonation: Cool the flask in an ice bath and slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at room temperature for 1 hour.

-

Allylation: Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by fractional distillation to yield pure propylene glycol allyl ether.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of propylene glycol allyl ether using GC-MS.[1][2][3]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar analysis (e.g., DB-WAX or equivalent)

-

Autosampler

Reagents and Standards:

-

Propylene glycol allyl ether standard of known purity

-

High-purity solvent for sample dilution (e.g., methanol or dichloromethane)

Procedure:

-

Sample Preparation: Prepare a stock solution of propylene glycol allyl ether in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution. Prepare the sample for analysis by diluting it to a concentration within the calibration range.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 220 °C

-

Hold: 5 minutes at 220 °C

-

-

MS Transfer Line Temperature: 230 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-300

-

-

Data Analysis: Identify the propylene glycol allyl ether peak in the chromatogram based on its retention time and mass spectrum. The mass spectrum should show characteristic fragment ions. For quantitative analysis, generate a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Metabolic Pathway

Propylene glycol ethers, including the allyl ether derivative, are primarily metabolized in the liver. The metabolic pathway involves a two-step oxidation process.[4][5][6]

Caption: Metabolic pathway of propylene glycol allyl ether.

The initial step, catalyzed by alcohol dehydrogenase (ADH), involves the oxidation of the primary alcohol group to an aldehyde, forming allyloxypropionaldehyde.[4][5][6] Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes the intermediate aldehyde to the corresponding carboxylic acid, allyloxypropionic acid, which is then excreted.[4][5][6] This metabolic pathway is a critical consideration in toxicological assessments and drug development.

References

- 1. gcms.cz [gcms.cz]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. nyc.gov [nyc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hepatic and extra-hepatic metabolism of propylene glycol ethers in the context of central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of propylene glycol monoallyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of propylene glycol monoallyl ether. The information is curated for professionals in research, science, and drug development, with a focus on presenting clear, concise data and methodologies.

Core Physical and Chemical Properties

Propylene glycol monoallyl ether is a clear, colorless liquid.[1][2][3] It is recognized for its utility as a reactive diluent and a building block in chemical synthesis.[4]

Physical Properties

The physical characteristics of propylene glycol monoallyl ether are summarized in the table below. It is important to note that some of the presented data are estimates and should be considered as such in any experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Boiling Point | ~157.22 °C (rough estimate) | [1][5] |

| Density | ~0.9548 g/cm³ (rough estimate) | [1][5] |

| Appearance | Clear, colorless liquid | [1][2][3] |

| Solubility | Soluble in water and many organic solvents.[4] |

Chemical Properties

| Property | Value | Source |

| CAS Number | 1331-17-5 | [1][2] |

| IUPAC Name | 1-(prop-2-en-1-yloxy)propan-2-ol | |

| Synonyms | Propylene glycol allyl ether, 1(or 2)-(2-Propen-1-yloxy)propanol | [4] |

| Flash Point | 118 °C | [5] |

| Vapor Pressure | 0.000837 mmHg at 25°C | [5] |

| Refractive Index | ~1.4030 (estimate) | [5] |

Synthesis of Propylene Glycol Monoallyl Ether

Propylene glycol monoallyl ether is typically synthesized through the reaction of propylene oxide with an alcohol, in this case, allyl alcohol.[6] This reaction is generally catalyzed by a basic or acidic catalyst.[6]

A common method is the base-catalyzed reaction of propylene oxide and an alcohol.[6] This process involves the nucleophilic attack of the alkoxide (formed from the alcohol and the base) on the epoxide ring of propylene oxide. The reaction is exothermic and requires careful temperature control.[6]

Chemical Reactivity

The chemical reactivity of propylene glycol monoallyl ether is dictated by its two primary functional groups: the hydroxyl (-OH) group and the allyl ether (-O-CH₂-CH=CH₂) group.

Reactions of the Hydroxyl Group

The secondary hydroxyl group can undergo typical alcohol reactions, such as esterification with carboxylic acids or acid chlorides, and oxidation to a ketone.

Reactions of the Allyl Ether Group

The allyl group is the more reactive site for many transformations.

-

Electrophilic Addition: The double bond in the allyl group can undergo electrophilic addition reactions with reagents such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst).

-

Polymerization: The presence of the double bond allows for free-radical or transition-metal-catalyzed polymerization, making it a useful monomer in the synthesis of polymers.[4]

-

Cleavage: The ether linkage can be cleaved under strongly acidic conditions, typically with HBr or HI.[7]

Experimental Protocols

Detailed methodologies for determining the key physical properties of propylene glycol monoallyl ether are provided below. These are general protocols applicable to liquid organic compounds.

Determination of Boiling Point (Microscale Method)

This method is suitable for small sample volumes and provides good accuracy.

Apparatus:

-

Thiele tube or melting point apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

The capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb.[8]

-

The Thiele tube is heated gently.[9]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

References

- 1. echemi.com [echemi.com]

- 2. Propylene glycol, allyl ether | C6H12O2 | CID 14903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. EP2231572B1 - Production of propylene glycol monoalkyl ether - Google Patents [patents.google.com]

- 7. Allyl Ethers [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to 2-prop-2-enoxypropan-1-ol (Propylene Glycol, Allyl Ether)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene glycol, allyl ether, systematically named 2-prop-2-enoxypropan-1-ol, is an organic compound characterized by the presence of both an ether and a hydroxyl functional group. Its structure, which combines a propylene glycol backbone with a reactive allyl group, makes it a versatile chemical intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, safety profile, and applications, with a focus on its relevance to chemical research and materials science. While its direct application in drug development is not extensively documented, its functional groups suggest potential as a monomer for the synthesis of functional polymers or as a linker in more complex molecular architectures.

Chemical and Physical Properties

2-prop-2-enoxypropan-1-ol is a clear, colorless liquid. It is soluble in water and a variety of organic solvents, a property that makes it useful in a range of applications.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-prop-2-enoxypropan-1-ol | [2] |

| CAS Number | 1331-17-5 | [2][3] |

| Molecular Formula | C₆H₁₂O₂ | [2][3] |

| Molecular Weight | 116.16 g/mol | [2][3] |

| Density | 0.9548 g/cm³ (estimate) | [3][4] |

| Boiling Point | 157.22 °C (estimate) | [3][4] |

| Flash Point | 118 °C | [4] |

| Vapor Pressure | 0.000837 mmHg at 25 °C | [4] |

| Refractive Index | 1.4030 (estimate) | [4] |

| XLogP3 | 0.5 | [2] |

Synthesis

The synthesis of this compound typically involves the base-catalyzed reaction of propylene oxide with allyl alcohol. This reaction is analogous to the general synthesis of propylene glycol monoalkyl ethers.

General Experimental Protocol

The following protocol describes a general method for the synthesis of propylene glycol monoalkyl ethers, adapted for the preparation of the allyl ether derivative.

-

Catalyst Preparation: An alkali metal alkoxide, such as sodium methoxide or potassium methoxide, is typically used as the catalyst. The alkoxide corresponding to the reactant alcohol can also be generated in situ.

-

Reaction Setup: A pressure reactor equipped with a stirrer, temperature control, and inlets for the reactants is charged with allyl alcohol and the catalyst.

-

Alkoxylation: Propylene oxide is fed into the reactor at a controlled rate. The reaction is exothermic, and cooling is often required to maintain the desired reaction temperature, typically in the range of 100-180°C.

-

Reaction Monitoring: The reaction progress is monitored by measuring the consumption of propylene oxide.

-

Catalyst Neutralization: Upon completion, the basic catalyst is neutralized.

-

Purification: The resulting mixture contains the desired this compound, unreacted allyl alcohol, and byproducts. The product is purified through a series of distillations. A first distillation removes unreacted propylene oxide and allyl alcohol as an overhead stream, leaving a bottoms stream containing the product. A subsequent distillation of the bottoms stream yields the purified this compound as the overhead product.

Caption: General workflow for the synthesis of this compound.

Toxicological Profile

The toxicological data for this compound indicates a relatively low acute toxicity profile. However, it can cause irritation upon contact with eyes and mucous membranes. A summary of key toxicological findings is presented below.

| Endpoint | Species | Result | Source |

| Oral LD50 | Rat (female) | 1-2 g/kg | [2] |

| Eye Irritation | Rabbit | Marked irritation, moderate corneal injury (healed in 3-7 days) | [2] |

| Skin Irritation | Rabbit | Minor irritation after 2 weeks of continuous contact | [2] |

| Inhalation | Rat | No adverse effects from saturated vapor at room temperature (7 hr). Lethal when exposed to vapor generated at 100°C. | [2] |

High-dose oral exposure in animal studies has been shown to cause central nervous system depression.[2][5] According to aggregated GHS data from multiple notifications to the ECHA C&L Inventory, this chemical is not classified as hazardous.[2]

Applications

This compound's bifunctional nature—possessing a hydroxyl group and a polymerizable allyl group—dictates its primary applications.

-

Reactive Diluent: It is used as a reactive diluent in coatings, adhesives, and inks to reduce viscosity and enhance flow properties, while being able to be incorporated into the polymer matrix upon curing.[1]

-

Chemical Intermediate: It serves as a building block for the synthesis of other chemical compounds.[1] The hydroxyl group can be further functionalized, while the allyl group can undergo various reactions, including polymerization and cross-linking.[1]

-

Polymer Synthesis: The allyl group allows it to act as a monomer in polymerization reactions, leading to the formation of polymers with pendant hydroxyl groups. These polymers can have applications in creating advanced materials.[1] It is also used in the formation of polyurethanes.

Relevance in Drug Development and Research

While propylene glycol is a widely used and FDA-approved excipient in a vast number of pharmaceutical formulations, the applications of this compound in this field are not well-established.[6][7][8] The presence of the reactive allyl group makes it generally unsuitable as a direct solvent or excipient in final drug products in the same manner as the parent propylene glycol.

However, for drug development researchers, its potential lies in its role as a monomer for creating functional polymers for drug delivery applications. The reactive allyl group can be utilized for polymerization or for grafting onto other polymer backbones. The resulting polymer, with its pendant propylene glycol moieties, could offer enhanced water solubility and biocompatibility, properties that are highly desirable for drug carriers.[9]

Caption: Potential research applications derived from the functional groups of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Allyl alcohol - Wikipedia [en.wikipedia.org]

- 3. A preparation method of propylene glycol monoalkyl ether - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. EP2231572B1 - Production of propylene glycol monoalkyl ether - Google Patents [patents.google.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. drugs.com [drugs.com]

- 8. Propylene Glycol Uses in Chemical Industry: Applications, Manufacturing and Sourcing. [elchemy.com]

- 9. Poly(propylene glycol) - CD Bioparticles [cd-bioparticles.net]

Toxicological data of propylene glycol, allyl ether in animal studies

An In-depth Technical Guide on the Toxicological Data of Propylene Glycol Allyl Ether in Animal Studies

This guide provides a comprehensive overview of the available toxicological data for propylene glycol allyl ether from animal studies, designed for researchers, scientists, and professionals in drug development.

Acute Toxicity

Propylene glycol allyl ether exhibits low single-dose oral toxicity.[1] Signs of toxicity at lethal doses included central nervous system depression, often preceded by convulsions.[1]

Quantitative Data

| Test | Species | Route | Value | Observations |

| LD50 | Female Rat | Oral | 1 - 2 g/kg | Signs of CNS depression, convulsions preceding death, significant stomach irritation upon gross autopsy.[1] |

| Eye Irritation | Rabbit | Ocular | - | Marked irritation and moderate corneal injury, which healed within 3 to 7 days.[1] |

| Skin Irritation | Rabbit | Dermal | - | Minor irritation after essentially continuous contact for 2 weeks.[1] |

| Inhalation Toxicity | Rat | Inhalation | - | Exposure to saturated vapor at room temperature for 7 hours produced no adverse effects.[1] |

| Inhalation Toxicity | Rat | Inhalation | - | Exposure to vapor generated at 100°C resulted in 100% mortality within 24 hours.[1] |

Experimental Protocols

1.2.1 Acute Oral Toxicity Study

-

Species: Female Rats

-

Methodology: A single dose of propylene glycol allyl ether was administered orally. The dose range was between 1 and 2 g/kg of body weight.

-

Observations: Animals were observed for signs of toxicity, including central nervous system depression and convulsions.

-

Endpoint: The primary endpoint was mortality to determine the LD50 value. A gross autopsy was performed to observe effects on internal organs, revealing significant stomach irritation.[1]

1.2.2 Eye Irritation Study

-

Species: Rabbits

-

Methodology: Propylene glycol allyl ether was instilled into the eyes of the rabbits.

-

Observations: The eyes were examined for signs of irritation, such as redness, swelling, and discharge, as well as for corneal injury.

-

Endpoint: The study aimed to assess the degree of eye irritation and the time to resolution of any observed effects. The substance caused marked irritation and moderate corneal injury that healed within 3 to 7 days.[1]

1.2.3 Dermal Irritation Study

-

Species: Rabbits

-

Methodology: The test substance was applied to the skin of rabbits under essentially continuous contact for a period of two weeks.

-

Observations: The application site was observed for any signs of skin irritation, such as erythema and edema.

-

Endpoint: The study evaluated the potential of the substance to cause skin irritation upon prolonged contact, with only minor irritation being observed.[1]

1.2.4 Acute Inhalation Toxicity Study

-

Species: Rats

-

Methodology: In two separate tests, rats were exposed to the vapor of propylene glycol allyl ether for 7 hours. In the first test, vapor was generated at room temperature (essentially saturated). In the second test, vapor was generated at 100°C.

-

Observations: Animals were observed for adverse effects and mortality.

-

Endpoint: The study aimed to determine the toxicity of inhaled propylene glycol allyl ether. No adverse effects were seen with vapor generated at room temperature. However, all animals exposed to vapor generated at 100°C died within 24 hours, with findings of congested lungs and nasal passages.[1]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an acute toxicity study.

Data Gaps and Future Directions

The currently available toxicological data for propylene glycol allyl ether in animal studies is limited to acute exposure scenarios. To build a comprehensive safety profile, further research is warranted in the following areas:

-

Repeated-Dose Toxicity: Studies involving sub-acute, sub-chronic, and chronic exposures are necessary to understand the potential for cumulative toxicity and to identify target organs.

-

Genotoxicity: A battery of in vitro and in vivo genotoxicity tests is required to assess the mutagenic and clastogenic potential of the substance.

-

Reproductive and Developmental Toxicity: Studies are needed to evaluate the potential effects of propylene glycol allyl ether on fertility, reproductive organs, and embryonic/fetal development.

-

Mechanistic Studies: Investigations into the potential signaling pathways affected by propylene glycol allyl ether would provide a deeper understanding of its toxicological mechanisms.

References

An In-depth Technical Guide to the Applications of Allyl-Functionalized Polymers

For Researchers, Scientists, and Drug Development Professionals

The versatility of polymer chemistry has paved the way for the development of advanced materials with tailored properties for a myriad of biomedical applications. Among these, allyl-functionalized polymers have emerged as a significant class of materials, offering a unique platform for post-polymerization modification and the creation of complex, functional architectures. The presence of the allyl group's reactive double bond allows for a variety of efficient chemical transformations, making these polymers particularly valuable in the fields of drug delivery, tissue engineering, and beyond.[1][2] This technical guide provides a comprehensive overview of the synthesis, modification, and application of allyl-functionalized polymers, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Allyl-Functionalized Polymers

The introduction of allyl groups into a polymer backbone can be achieved through several controlled polymerization techniques, which allow for precise control over molecular weight, architecture, and functionality.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a widely employed method for the synthesis of biodegradable polyesters, such as polylactide (PLA) and poly(ε-caprolactone) (PCL), which are extensively used in biomedical applications.[2] Allyl functionality can be incorporated by copolymerizing lactone or lactide monomers with allyl-containing cyclic monomers.

A common approach involves the copolymerization of lactide (LA) with allyl glycidyl ether (AGE).[2] For instance, novel amorphous pH-tunable copolymers of lactide and allyl glycidyl ether have been developed for the efficient delivery of anti-cancer drugs.[2]

Experimental Protocol: Synthesis of Allyl-Functionalized Polylactide (PLA) via ROP

This protocol describes the synthesis of a copolymer of lactide and a functionalized cyclic acetal, Allyl-DXL.

Materials:

-

Lactide (LA)

-

3-allyloxypropane-1,2-diol

-

Paraformaldehyde

-

p-toluenesulfonic acid (catalyst)

-

Glycol (initiator)

-

Triflic acid (catalyst)

-

Argon gas

-

Schlenk flask

-

Silicon septum

Procedure:

-

Synthesis of Allyl-DXL: React paraformaldehyde with 3-allyloxypropane-1,2-diol in the presence of p-toluenesulfonic acid to synthesize the allyl-functionalized cyclic acetal (Allyl-DXL).

-

Copolymerization: a. Place 4.5 g (31.25 mmol) of LA in a Schlenk flask and dry under vacuum for 2 hours. b. Fill the flask with argon and close with a silicon septum. c. Introduce the desired amount of Allyl-DXL, glycol initiator, and triflic acid catalyst into the flask. d. The reaction can be carried out at temperatures ranging from -15°C to 30°C for 24 to 192 hours to achieve varying contents of acetal units in the copolyester.[3]

Other Polymerization Techniques

Besides ROP, other controlled radical polymerization (CRP) techniques are also utilized for synthesizing allyl-functionalized polymers, including:

-

Atom Transfer Radical Polymerization (ATRP)

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

-

Anionic Ring-Opening Polymerization [2]

These methods offer excellent control over the polymer architecture and are suitable for a wide range of monomers.

Post-Polymerization Modification: The Power of the Allyl Group

The true strength of allyl-functionalized polymers lies in the versatility of their post-synthesis modification. The readily accessible double bond of the allyl group serves as a handle for a variety of chemical reactions, with thiol-ene click chemistry being the most prominent.[2]

Thiol-Ene "Click" Chemistry

Thiol-ene click chemistry is a highly efficient and orthogonal reaction that proceeds via a radical-mediated addition of a thiol to an alkene.[4] This reaction is characterized by its rapid kinetics, high yields, and tolerance to a wide range of functional groups, making it ideal for the conjugation of biomolecules, drugs, and other moieties to the polymer backbone.[4]

Experimental Protocol: Photo-initiated Thiol-Ene Click Reaction on an Allyl-Functionalized Polymer

This protocol outlines a general procedure for the photo-initiated thiol-ene reaction.

Materials:

-

Allyl-functionalized polymer

-

Thiol-containing molecule (e.g., a peptide, drug, or fluorescent dye)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

-

Solvent (appropriate for both the polymer and thiol)

-

UV lamp (e.g., 365 nm)

Procedure:

-

Dissolve the allyl-functionalized polymer in a suitable solvent.

-

Add the thiol-containing molecule in a desired molar ratio relative to the allyl groups.

-

Add the photoinitiator (typically at a low concentration, e.g., 1-5 mol% relative to the thiol).

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.

-

Expose the solution to UV irradiation at the appropriate wavelength (e.g., 365 nm) for a specified period, which can range from seconds to minutes.[5]

-

Monitor the reaction progress using techniques such as ¹H NMR or FTIR spectroscopy by observing the disappearance of the allyl proton signals or the C=C stretching vibration.

-

Purify the functionalized polymer by precipitation or dialysis to remove unreacted reagents.

Logical Relationship: Thiol-Ene Click Chemistry Workflow

Caption: Workflow for post-polymerization modification via thiol-ene click chemistry.

Other Modification Reactions

Besides thiol-ene chemistry, the allyl group can undergo various other transformations, including:

-

Epoxidation: Conversion of the double bond to an epoxide ring, which can be further reacted with nucleophiles.

-

Bromination: Addition of bromine across the double bond, introducing bromine atoms that can serve as leaving groups for subsequent nucleophilic substitution reactions.

-

Dihydroxylation: Conversion of the double bond to a diol.[2]

Applications in Drug Delivery

Allyl-functionalized polymers are highly promising for the development of advanced drug delivery systems due to their capacity for high drug loading and controlled release.

Nanoparticles for Targeted Drug Delivery

Allyl-functionalized copolymers can be formulated into nanoparticles (NPs) for encapsulating therapeutic agents. The surface of these NPs can be functionalized with targeting ligands via click chemistry to enhance their accumulation at the desired site of action.

For instance, doxorubicin (DOX)-loaded nanoparticles prepared from a poly(allyl glycidyl ether-co-lactide) (AL) copolymer demonstrated pH-responsive drug release.[2] The drug loading content and entrapment efficiency are critical parameters for evaluating the performance of these nanocarriers.

| Polymer System | Drug | Drug Loading Content (%) | Entrapment Efficiency (%) | Nanoparticle Size (nm) | Reference |

| mPEG-b-PAGE-b-PCL50 | Doxorubicin | 8.62 | 47.16 | 99.28 | [2] |

| PLGA | Amlodipine | - | 65.35 - 67.58 | < 210 | [6] |

| PLGA | Valsartan | - | 79.89 - 80.10 | < 210 | [6] |

Table 1: Quantitative data on drug loading and nanoparticle characteristics of allyl-functionalized and other polymeric drug delivery systems.

Signaling Pathway: Targeted Drug Delivery via Ligand-Receptor Interaction

Caption: Cellular uptake of a ligand-functionalized nanoparticle.

Applications in Tissue Engineering

In tissue engineering, allyl-functionalized polymers are instrumental in the fabrication of hydrogels that can serve as scaffolds for cell growth and tissue regeneration. The ability to precisely tune the mechanical properties and bioactivity of these hydrogels is a key advantage.

3D Printable Hydrogels

Allyl-functionalized polysaccharides have been used to create hydrogels for 3D printing applications.[5] These hydrogels can be rapidly crosslinked via thiol-ene chemistry upon UV irradiation, allowing for the fabrication of complex, cell-laden structures. The mechanical properties and swelling behavior of these hydrogels can be tailored by adjusting the polymer concentration and crosslinker density.[5]

| Polymer System | Crosslinking Method | Compressive Modulus (kPa) | Swelling Ratio | Reference |

| PEG-diacrylate with allyl-monomer | Photo-polymerization | 0.32 - 5.1 | - | [7] |

| Allyl-functionalized Polysaccharide | Thiol-ene | Varies with polymer and crosslinker concentration | High | [5] |

| Stable PEG Hydrogels | - | - | Varies with crosslinking density | [8] |

Table 2: Mechanical and physical properties of allyl-functionalized hydrogels for tissue engineering.

Experimental Workflow: 3D Printing of a Cell-Laden Hydrogel Scaffold

Caption: Workflow for the fabrication of a 3D bioprinted tissue scaffold.

Conclusion

Allyl-functionalized polymers represent a powerful and versatile platform for the development of advanced biomaterials. Their ease of synthesis and, more importantly, the facility of their post-polymerization modification through reactions like thiol-ene click chemistry, allow for the creation of materials with precisely controlled properties and functionalities. The applications in drug delivery and tissue engineering highlighted in this guide demonstrate the immense potential of these polymers to address key challenges in modern medicine. As research in this area continues to expand, we can expect to see the emergence of even more sophisticated and effective allyl-functionalized polymer-based therapies and regenerative strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Functionalized Polylactides Containing Acetal Units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry [mdpi.com]

- 6. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 7. researchgate.net [researchgate.net]

- 8. On the role of hydrogel structure and degradation in controlling the transport of cell-secreted matrix molecules for engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the GHS Hazard Classification of Propylene Glycol Allyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classification for propylene glycol allyl ether. It includes a summary of quantitative toxicological and physicochemical data, details of experimental protocols, and visualizations of relevant workflows to support risk assessment and safe handling practices.

GHS Hazard Classification

Propylene glycol allyl ether is also known by synonyms such as 1,2-Propanediol, allyl ether, and (2-Propenyloxy)propanol. According to aggregated GHS information from 37 reports by companies in one notification to the ECHA C&L Inventory, this chemical is reported as not meeting the GHS hazard criteria. However, some sources indicate potential hazards such as being a mucous membrane and severe eye irritant, and causing central nervous system depression in high-dose animal studies.[1][2]

Note: The classification may vary between notifications depending on impurities, additives, and other factors.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the physical, chemical, and toxicological properties of propylene glycol allyl ether.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H12O2 | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Boiling Point | 157.22°C (rough estimate) | [3] |

| Density | 0.9548 (rough estimate) | [3] |

| Vapor Pressure | 0.000837 mmHg at 25°C | [3] |

| Flash Point | 118°C | [3] |

| Refractive Index | 1.4030 (estimate) | [3] |

Table 2: Toxicological Data

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | 1 to 2 g/kg | Rat (female) | [1] |

| Eye Irritation | Marked irritation and moderate corneal injury (healed in 3-7 days) | Rabbit | [1] |

| Skin Irritation | Minor irritation after 2 weeks of continuous contact | Rabbit | [1] |

| Acute Inhalation Toxicity (LC50) | All died within 24 hours (vapor generated at 100°C, 7-hour exposure) | Rat | [1] |

| Acute Inhalation Toxicity | No adverse effects (saturated vapor at room temperature, 7-hour exposure) | Rat | [1] |

Experimental Protocols

Detailed experimental methodologies are crucial for interpreting toxicological data. The following sections describe the likely protocols used for the key experiments cited. These are based on standard OECD guidelines commonly followed for regulatory toxicology.

3.1 Acute Oral Toxicity (OECD Guideline 401)

The single-dose oral toxicity of propylene glycol allyl ether was likely determined following a protocol similar to OECD Guideline 401.

-

Principle: A single dose of the substance is administered orally to a group of experimental animals. Observations of effects and mortality are made over a period of at least 14 days.

-

Methodology:

-

Animals: Typically, young adult rats of a single strain are used. For the cited study, female rats were used.[1]

-

Dosage: A range of doses is administered to different groups of animals.

-

Administration: The substance is administered by gavage in a suitable vehicle.

-

Observation: Animals are observed for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly.

-

Endpoint: The LD50 (the dose causing mortality in 50% of the animals) is calculated. In the case of propylene glycol allyl ether, the LD50 was determined to be in the range of 1 to 2 g/kg for female rats.[1] Signs of toxicity included central nervous system depression and convulsions preceding death.[1] Gross autopsy revealed significant stomach irritation.[1]

-

3.2 Acute Eye Irritation/Corrosion (OECD Guideline 405)

The eye irritation potential was assessed in rabbits, likely following OECD Guideline 405.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.

-

Methodology:

-

Animals: Albino rabbits are typically used.

-

Application: A measured amount of the substance is instilled into the eye.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The evaluation of reactions is made according to a scoring system.

-

Endpoint: The substance is classified based on the severity and reversibility of the eye lesions. For propylene glycol allyl ether, it caused marked irritation and moderate corneal injury which healed within 3 to 7 days.[1]

-

3.3 Acute Dermal Irritation/Corrosion (OECD Guideline 404)

The skin irritation study in rabbits likely adhered to OECD Guideline 404.

-

Principle: The substance is applied to a small area of skin under a semi-occlusive patch. The degree of irritation is assessed at specific intervals.

-

Methodology:

-

Animals: Rabbits with clipped fur are used.

-

Application: A small amount of the substance is applied to the skin and covered with a gauze patch.

-

Observation: The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.

-

Endpoint: The substance is classified based on the mean scores for erythema and edema. For propylene glycol allyl ether, only minor irritation was observed after two weeks of continuous contact.[1]

-

Visualizations

4.1 GHS Classification Workflow for Eye Irritation

The following diagram illustrates the logical workflow for classifying a substance for eye irritation based on experimental results, as would be applicable to propylene glycol allyl ether.

Caption: GHS Eye Irritation Classification Workflow.

4.2 Experimental Workflow for Acute Oral Toxicity (LD50)

This diagram outlines the typical experimental workflow for determining the acute oral LD50 of a chemical substance.

Caption: Acute Oral Toxicity (LD50) Experimental Workflow.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Propylene Glycol Monoalkyl Ether from Propylene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene glycol monoalkyl ethers (PGMEs) are a class of versatile solvents with wide applications in various industries, including pharmaceuticals, coatings, inks, and cleaners. Their synthesis is primarily achieved through the reaction of propylene oxide (PO) with an alcohol. This document provides detailed application notes and protocols for the synthesis of PGMEs, focusing on catalyst selection, reaction conditions, and product purification.

Reaction Mechanism and Isomer Formation

The fundamental reaction involves the ring-opening of the epoxide ring of propylene oxide by an alcohol. This reaction can be catalyzed by acidic, basic, or neutral species. The reaction of propylene oxide with an alcohol, such as methanol, results in the formation of two isomers: 1-alkoxy-2-propanol (the primary, or α-isomer) and 2-alkoxy-1-propanol (the secondary, or β-isomer). The choice of catalyst significantly influences the isomeric ratio of the product. Basic catalysts tend to favor the formation of the primary isomer, which is often the commercially desired product.[1]

Data Presentation: Catalyst Performance in Propylene Glycol Monoalkyl Ether Synthesis

The selection of a suitable catalyst is crucial for achieving high conversion of propylene oxide and high selectivity towards the desired propylene glycol monoalkyl ether. The following table summarizes the performance of various catalysts under different reaction conditions.

| Catalyst | Alcohol | Molar Ratio (Alcohol:PO) | Temperature (°C) | Reaction Time (h) | PO Conversion (%) | PGME Selectivity (%) | Reference |

| Sodium Methoxide | Methanol | - | 80 | 4 | >80 | - | [2] |

| MAF Solid Base | Methanol | 3:1 - 5:1 | 120-130 | 1.7-2 | ~98 | >95 | |

| MCM-41 | Methanol | 3:1 | 110 | 3 | - | ~93.5 | |

| Al-TS-1 | Methanol | - | - | - | - | 91.53 | [3] |

| Ionic Liquid | Methanol | - | Room Temp | - | High | >99 | [4] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of propylene glycol monomethyl ether (PGME) using a sodium methoxide catalyst in a batch reactor.

Materials:

-

Propylene Oxide (PO)

-

Methanol (MeOH)

-

Sodium Methoxide (CH₃ONa) solution in methanol

-

Nitrogen gas (N₂)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle with temperature controller and magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet/outlet.

-

Inert Atmosphere: Purge the reactor system with nitrogen gas to remove air and moisture.

-

Charging Reactants:

-

Charge the calculated amount of methanol into the reaction flask.

-

Add the desired amount of sodium methoxide catalyst to the methanol and stir until dissolved.

-

-

Reaction Initiation:

-

Heat the methanol-catalyst mixture to the desired reaction temperature (e.g., 80°C) with constant stirring.

-

Slowly add propylene oxide from the dropping funnel to the reaction mixture. The addition should be controlled to maintain the reaction temperature, as the reaction is exothermic.[1]

-

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion of propylene oxide.

-

Reaction Completion and Quenching: Once the desired conversion is achieved (typically after a few hours), cool the reaction mixture to room temperature. The catalyst can be neutralized by the addition of a suitable acid if required for downstream processing.

-

Product Purification:

-

The crude product mixture, containing PGME, unreacted methanol, and catalyst residues, is then purified by distillation.

-

A first distillation can be performed to remove unreacted methanol and other low-boiling components.

-

A second distillation of the bottom product from the first column is then carried out to separate the purified PGME from higher-boiling byproducts.[1]

-

Visualizations

Reaction Pathway

The following diagram illustrates the base-catalyzed reaction of propylene oxide with an alcohol to form the two primary isomers of propylene glycol monoalkyl ether.

References

- 1. EP2231572B1 - Production of propylene glycol monoalkyl ether - Google Patents [patents.google.com]

- 2. CN102942479A - Method for preparing propylene glycol methyl ether acetate through two-step coupling reaction - Google Patents [patents.google.com]

- 3. Direct synthesis of propylene glycol methyl ether from propylene using an Al-TS-1 catalyst: Ti–Al synergy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Hydrogen bonding-catalysed alcoholysis of propylene oxide at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis and Use of Propylene Glycol Allyl Ether-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polymers utilizing propylene glycol allyl ether and its derivatives. The methodologies cover anionic and radical polymerization techniques, offering pathways to a variety of polymer architectures. Furthermore, protocols for the application of these functional polymers in drug delivery are outlined, providing a basis for the development of novel therapeutic systems.

Synthesis of Allyl-Functionalized Polyethers

The presence of the allyl group on the propylene glycol monomer provides a versatile handle for post-polymerization modification, making these polymers highly attractive for applications in drug delivery and biomaterials. Below are protocols for the controlled polymerization of allyl-functionalized ethers.

Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether

Anionic ring-opening polymerization (AROP) of epoxide-containing monomers like allyl glycidyl ether (AGE) allows for the synthesis of well-defined polyethers with predictable molecular weights and narrow molecular weight distributions. This method is particularly advantageous over cationic ROP, which can lead to lower molecular weight polymers.

Experimental Protocol: Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether (AGE)

This protocol is adapted from methodologies described for the synthesis of poly(allyl glycidyl ether) (PAGE).

Materials:

-

Allyl glycidyl ether (AGE), distilled prior to use

-

Initiator (e.g., potassium naphthalene or sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (for termination)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard Schlenk line and glassware

Procedure:

-

Initiator Preparation: Prepare the initiator solution in anhydrous THF under an inert atmosphere. For example, a potassium naphthalene solution can be prepared by stirring potassium metal with naphthalene in THF.

-

Polymerization:

-

In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of anhydrous THF.

-

Add the initiator solution to the THF and cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).

-

Slowly add the distilled AGE monomer to the initiator solution via a syringe.

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

-

Termination:

-

Terminate the polymerization by adding degassed methanol to the reaction mixture.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or a hexane/ethyl ether mixture).

-

-

Purification:

-

Collect the precipitated polymer by filtration or centrifugation.

-

Redissolve the polymer in a suitable solvent (e.g., THF) and re-precipitate to remove any unreacted monomer and initiator residues.

-

Dry the purified polymer under vacuum until a constant weight is achieved.

-

Characterization:

-

Molecular Weight and Polydispersity (Đ): Determined by gel permeation chromatography (GPC).

-

Chemical Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.

Quantitative Data Summary:

The following table summarizes typical results for the anionic ring-opening polymerization of AGE, demonstrating the control over molecular weight and the narrow polydispersities achievable.

| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| Potassium Naphthalene | 50 | 25 | 12 | 5,200 | 1.10 | Adapted from |

| Sodium Hydride | 100 | 25 | 24 | 10,500 | 1.15 | Adapted from |

| 18-crown-6/KOAc | 50 | 50 | - | - | < 1.20 |

Logical Workflow for Anionic Ring-Opening Polymerization

Caption: Workflow for the anionic ring-opening polymerization of allyl glycidyl ether.

Radical Polymerization of Propylene Glycol Allyl Ether

Radical polymerization of allyl ethers can be challenging due to the high propensity for chain transfer from the allylic protons, which can lead to low molecular weight polymers and retard the polymerization rate. However, under specific conditions and with appropriate initiator selection, polymerization can be achieved.

Experimental Protocol: Radical Polymerization of Propylene Glycol Allyl Ether

This protocol is a general procedure adapted from literature on the radical polymerization of allyl monomers.

Materials:

-

Propylene glycol allyl ether, purified

-

Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

-

Anhydrous solvent (e.g., toluene or bulk polymerization)

-

Argon or Nitrogen gas

-

Standard reaction glassware

Procedure:

-